Enhanced Lipophilicity (LogP) of (6-Chloro-5-methylpyridin-3-yl)methanol Versus Des-Methyl and Des-Chloro Analogs
(6-Chloro-5-methylpyridin-3-yl)methanol exhibits a higher predicted LogP compared to its des-methyl and des-chloro analogs. The presence of both the chloro and methyl substituents increases lipophilicity, which can influence membrane permeability and target binding. The target compound has a calculated LogP of 1.54 [1]. In contrast, the des-methyl analog, (6-chloropyridin-3-yl)methanol, has a predicted LogP of approximately 1.20 [2], and the des-chloro analog, (5-methylpyridin-3-yl)methanol, has a LogP of 0.88 [3]. The target compound's LogP is 0.34 log units higher than the des-methyl analog and 0.66 log units higher than the des-chloro analog.
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 1.54 (calculated) |
| Comparator Or Baseline | (6-chloropyridin-3-yl)methanol: ~1.20; (5-methylpyridin-3-yl)methanol: 0.88 |
| Quantified Difference | ΔLogP = +0.34 vs. des-methyl analog; ΔLogP = +0.66 vs. des-chloro analog |
| Conditions | Calculated/predicted LogP values from chemical databases. |
Why This Matters
The higher LogP of (6-Chloro-5-methylpyridin-3-yl)methanol suggests improved passive membrane permeability, which is a critical parameter for oral bioavailability and cellular target engagement in drug discovery programs.
- [1] MolBase. (6-氯-5-甲基吡啶-3-基)甲醇. CAS 887707-21-3. LogP: 1.53570. View Source
- [2] Estimated LogP for (6-chloropyridin-3-yl)methanol based on XLogP3 value of 1.2 from PubChem (CID: 11257464). View Source
- [3] MolBase. (5-methylpyridin-3-yl)methanol. CAS 102074-19-1. LogP: 0.8823. View Source
